molecular formula C21H30O4 B1193930 6beta,11alpha-Dihydroxyprogesterone CAS No. 600-48-6

6beta,11alpha-Dihydroxyprogesterone

Cat. No. B1193930
CAS RN: 600-48-6
M. Wt: 346.5 g/mol
InChI Key: KDHBHXVDYRGRDL-KDZLLLCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta,11alpha-Dihydroxyprogesterone is a corticosteroid hormone.

Scientific Research Applications

  • Identification and Production : 6beta,11alpha-Dihydroxyprogesterone has been identified as a product of hydroxylation reactions involving progesterone. For instance, studies have found that certain microorganisms, such as Bacillus megaterium and Aspergillus ochraceus, can transform progesterone into this compound, among other hydroxylated derivatives (Lisurek et al., 2004); (Vēzina et al., 1963).

  • Biochemical Studies : The biochemical properties of this compound have been studied, particularly in the context of enzymatic transformations and interactions. Research on various Trichoderma species revealed their ability to hydroxylate progesterone to this compound and other derivatives (Elkadi & Mostafa, 2004).

  • Physiological Effects : There's an interest in understanding how derivatives of progesterone, like this compound, influence physiological processes. For instance, research on human spermatozoa demonstrated that 11alpha-OH derivatives of progesterone, which include this compound, can stimulate protein tyrosine phosphorylation, indicating potential non-genomic effects of these compounds (Martinez et al., 1999).

  • Analytical Techniques : Advanced analytical techniques like high-performance liquid chromatography and mass spectrometry have been utilized to identify and characterize hydroxylated progesterones, including this compound, produced by microorganisms (Kang et al., 2004).

  • Metabolic Pathways : The role of this compound in metabolic pathways, particularly in relation to glucocorticoids and mineralocorticoids, has been a subject of research. For example, studies have explored the conversion of inactive glucocorticoids to active forms in specific tissues, implicating hydroxylated progesterone derivatives in these processes (Kotelevtsev et al., 1997).

  • Enzyme Specificity and Binding : Research has also delved into the specific enzymes responsible for the hydroxylation of steroids like progesterone to produce compounds including this compound, revealing insights into enzyme specificity and steroid-enzyme binding interactions (Roussel et al., 2000).

  • Transformation by Plant and Fungal Species : Various plant and fungal species have been found to metabolize progesterone into hydroxylated derivatives, including this compound. This highlights the diverse biological systems capable of steroid transformation and their potential applications in biotechnology and pharmacology (Yagen et al., 1978).

properties

CAS RN

600-48-6

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(6R,8S,9S,10R,11R,13S,14S,17S)-17-acetyl-6,11-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-11(22)14-4-5-15-13-9-17(24)16-8-12(23)6-7-20(16,2)19(13)18(25)10-21(14,15)3/h8,13-15,17-19,24-25H,4-7,9-10H2,1-3H3/t13-,14+,15-,17+,18+,19+,20-,21+/m0/s1

InChI Key

KDHBHXVDYRGRDL-KDZLLLCRSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C

SMILES

CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C

Other CAS RN

600-48-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta,11alpha-Dihydroxyprogesterone
Reactant of Route 2
6beta,11alpha-Dihydroxyprogesterone
Reactant of Route 3
6beta,11alpha-Dihydroxyprogesterone
Reactant of Route 4
Reactant of Route 4
6beta,11alpha-Dihydroxyprogesterone
Reactant of Route 5
6beta,11alpha-Dihydroxyprogesterone
Reactant of Route 6
6beta,11alpha-Dihydroxyprogesterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.